(S)-2-methyl-3-bromo-1-benzyloxypropane
Description
(S)-2-Methyl-3-bromo-1-benzyloxypropane is a chiral organic compound with the molecular formula C₁₁H₁₃BrO and a molecular weight of 240.9 g/mol. Its structure features:
- A benzyloxy group (-O-CH₂C₆H₅) at position 1 of the propane backbone.
- A methyl group (-CH₃) at position 2.
- A bromine atom at position 3.
- An (S)-configuration at the chiral center (position 2).
This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactivity in substitution and elimination reactions. The bromine atom acts as a leaving group, making it valuable in nucleophilic substitution (e.g., SN2) reactions.
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
[(2S)-3-bromo-2-methylpropoxy]methylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3/t10-/m1/s1 |
InChI Key |
QVIBBFFDRDHFSJ-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@H](COCC1=CC=CC=C1)CBr |
Canonical SMILES |
CC(COCC1=CC=CC=C1)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Stereoisomeric Analogs: (R)-Enantiomer
The (R)-enantiomer shares identical physical properties (e.g., melting point, solubility) but exhibits distinct stereochemical behavior. For example:
- Biological Activity: Enantiomers often differ in pharmacological efficacy.
- Synthetic Utility : The (S)-configuration may favor specific reaction pathways in asymmetric synthesis due to spatial arrangement.
Halogen-Substituted Analogs
Replacing bromine with other halogens alters reactivity and stability:
Key Insight : Bromine’s larger atomic size and lower electronegativity compared to chlorine enhance its leaving-group ability, making the target compound more reactive in substitution reactions.
Benzyloxypropane Derivatives
Removing or modifying substituents impacts physical and chemical properties:
| Compound | Molecular Formula | Boiling Point (°C) | Solubility in THF |
|---|---|---|---|
| This compound | C₁₁H₁₃BrO | ~245 (estimated) | High |
| 1-Benzyloxypropane | C₁₀H₁₄O | ~210 | Moderate |
| 3-Bromo-1-benzyloxypropane | C₁₀H₁₃BrO | ~230 | High |
Trends :
- The benzyloxy group enhances solubility in non-polar solvents like toluene or THF due to aromatic interactions.
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